molecular formula C8H17NO2S B13335826 2-((Ethylsulfonyl)methyl)piperidine

2-((Ethylsulfonyl)methyl)piperidine

Cat. No.: B13335826
M. Wt: 191.29 g/mol
InChI Key: QVCCHPXJWSTUGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((Ethylsulfonyl)methyl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve continuous flow reactions and optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

2-((Ethylsulfonyl)methyl)piperidine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfone derivatives, amines, and substituted piperidines .

Mechanism of Action

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

2-(ethylsulfonylmethyl)piperidine

InChI

InChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-5-3-4-6-9-8/h8-9H,2-7H2,1H3

InChI Key

QVCCHPXJWSTUGF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1CCCCN1

Origin of Product

United States

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